molecular formula C17H20FN5O2 B7156974 N-(1-carbamoylcyclohexyl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide

N-(1-carbamoylcyclohexyl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide

Cat. No.: B7156974
M. Wt: 345.4 g/mol
InChI Key: AFFVTUUBDSYISE-UHFFFAOYSA-N
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Description

N-(1-carbamoylcyclohexyl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science

Properties

IUPAC Name

N-(1-carbamoylcyclohexyl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5O2/c1-11-9-12(18)5-6-14(11)23-10-13(21-22-23)15(24)20-17(16(19)25)7-3-2-4-8-17/h5-6,9-10H,2-4,7-8H2,1H3,(H2,19,25)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFVTUUBDSYISE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)N2C=C(N=N2)C(=O)NC3(CCCCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-carbamoylcyclohexyl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and an appropriate alkyne or azide.

    Introduction of the Fluoro-2-methylphenyl Group: This step may involve a substitution reaction where a fluoro-2-methylphenyl halide reacts with the triazole intermediate.

    Attachment of the Carbamoylcyclohexyl Group: This can be done through a coupling reaction using a carbamoyl chloride and a cyclohexylamine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-carbamoylcyclohexyl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This may involve the conversion of the carbamoyl group to a carboxylic acid.

    Reduction: The triazole ring or the fluoro group may be reduced under specific conditions.

    Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution could introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Possible therapeutic applications due to its structural similarity to known pharmacologically active triazoles.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-carbamoylcyclohexyl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole structure with diverse biological activities.

    Fluconazole: A triazole antifungal agent with a similar fluoro-phenyl group.

    Voriconazole: Another triazole antifungal with a complex structure.

Uniqueness

N-(1-carbamoylcyclohexyl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological or chemical properties compared to other triazoles.

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